molecular formula C20H23NO4 B028460 N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine CAS No. 89371-42-6

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine

Cat. No.: B028460
CAS No.: 89371-42-6
M. Wt: 341.4 g/mol
InChI Key: RLFXILKNOGXPCT-YJBOKZPZSA-N
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Description

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the alanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine typically involves the protection of the amino group of L-alanine using a benzyloxycarbonyl (Cbz) group. The synthetic route can be summarized as follows:

    Protection of L-alanine: The amino group of L-alanine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine.

    Coupling Reaction: The protected L-alanine is then coupled with 3-phenylpropylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Substitution reactions can be carried out using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Free amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group in peptide synthesis.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group of alanine. This allows for selective modification of other functional groups in the molecule. The compound can also interact with active sites of enzymes, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine can be compared with other similar compounds, such as:

    N-Benzyloxycarbonyl-L-alanine: Lacks the 3-phenylpropyl group, making it less complex.

    N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-glycine: Similar structure but with glycine instead of alanine.

    N-Benzyloxycarbonyl-3-phenylpropylamine: Lacks the alanine moiety, making it a simpler molecule.

Biological Activity

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine (referred to as ECPPA) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of ECPPA, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

ECPPA is an amino acid derivative characterized by the following structural formula:

  • Molecular Formula : C₁₅H₂₁NO₄
  • Molecular Weight : 279.33 g/mol
  • CAS Number : 6372-14-1

The compound features a benzyloxycarbonyl group, which enhances its stability and bioactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the class of ACE inhibitors like enalapril and ramipril .

Mechanisms of Biological Activity

ECPPA exhibits several biological activities, primarily attributed to its structural characteristics:

  • Antimicrobial Activity : Research indicates that derivatives of ECPPA can possess antimicrobial properties, particularly against Gram-positive bacteria. The structure–activity relationship (SAR) suggests that modifications to the phenyl group can enhance activity against specific bacterial strains .
  • Cytotoxic Effects : Some studies have shown that ECPPA derivatives exhibit cytotoxic effects on cancer cells. For instance, compounds similar to ECPPA have been tested for their ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The presence of specific substituents on the phenyl ring significantly influences their cytotoxicity .
  • Enzyme Inhibition : ECPPA has been implicated in the inhibition of certain enzymes involved in metabolic pathways. This property is particularly relevant in drug design for conditions such as hypertension and heart failure, where ACE inhibitors play a crucial role .

Research Findings

Several studies have investigated the biological activity of ECPPA and its derivatives:

  • Antimicrobial Studies : A screening of various ECPPA derivatives revealed selective antibacterial activity against Bacillus subtilis and antifungal properties against Candida albicans. The minimal inhibitory concentrations (MIC) varied significantly among compounds, highlighting the importance of structural modifications for enhancing efficacy .
  • Cytotoxicity Assessments : In vitro studies demonstrated that certain ECPPA derivatives selectively target cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .

Table 1: Summary of Biological Activities of ECPPA Derivatives

Activity TypeTarget Organism/Cell LineObserved EffectsReference
AntibacterialBacillus subtilisSelective inhibition
AntifungalCandida albicansModerate antifungal activity
CytotoxicityMCF-7 (breast cancer)Significant cytotoxic effects
Enzyme InhibitionACE (Angiotensin-Converting Enzyme)Inhibition leading to decreased blood pressure

Case Studies

  • ACE Inhibitor Development : ECPPA serves as a key intermediate in synthesizing various ACE inhibitors. Its derivatives have shown promising results in lowering blood pressure in animal models, indicating potential for therapeutic use in hypertension management .
  • Anticancer Research : A study focusing on benzoxazole derivatives related to ECPPA demonstrated significant cytotoxicity against multiple cancer cell lines. The findings suggest that further modifications could yield novel anticancer agents with enhanced selectivity and potency .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-15(19(22)23)21-18(13-12-16-8-4-2-5-9-16)20(24)25-14-17-10-6-3-7-11-17/h2-11,15,18,21H,12-14H2,1H3,(H,22,23)/t15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFXILKNOGXPCT-YJBOKZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564230
Record name N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89371-42-6
Record name N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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